[1,1'-Biphenyl]-4-ol, 4'-(decyloxy)-
Description
[1,1'-Biphenyl]-4-ol, 4'-(decyloxy)- is a biphenyl derivative featuring a hydroxyl group at the 4-position and a decyloxy (C₁₀ alkyl ether) group at the 4'-position. This compound is synthesized via nucleophilic substitution, where 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde reacts with decylbromide in the presence of KOH, followed by recrystallization from ethanol (yield: ~76%) . Its structure enables self-assembly and liquid crystalline behavior, making it valuable in materials science. The decyloxy chain enhances solubility in organic solvents and influences mesophase stability, while the hydroxyl group allows for further functionalization, such as esterification .
Properties
CAS No. |
91577-95-6 |
|---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-(4-decoxyphenyl)phenol |
InChI |
InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-18-24-22-16-12-20(13-17-22)19-10-14-21(23)15-11-19/h10-17,23H,2-9,18H2,1H3 |
InChI Key |
KOCQKRAAQXTURR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Alkyl Chain Length :
- The decyloxy (C₁₀) chain in the target compound balances hydrophobicity and flexibility, favoring stable liquid crystalline phases. Shorter chains (e.g., octyl, C₈) reduce mesophase temperature ranges, while longer chains (e.g., tetradecyl, C₁₄) promote smectic ordering due to increased van der Waals interactions .
- Thermodynamic studies show that alkyl chain length has minimal electronic impact on redox processes but significantly affects phase behavior .
Functional Groups :
- Hydroxyl vs. Carboxylic Acid : The hydroxyl group in [1,1'-Biphenyl]-4-ol derivatives facilitates esterification (e.g., with 4-decyloxybenzoic acid to form Schiff base intermediates) , whereas carboxylic acid derivatives (e.g., 4'-(decyloxy)-[1,1'-biphenyl]-4-carboxylic acid) are used in coordination chemistry .
- Nitro Group : 4'-Nitro-4-biphenylol exhibits a high melting point (207°C) and serves as an intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing nitro group .
- Diazenyl Group : Diazenyl-containing derivatives (e.g., ) enable photo-isomerization, making them suitable for stimuli-responsive materials .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Trends:
- Solubility: Ether-linked derivatives (e.g., decyloxy, octyloxy) dissolve readily in ethanol and dichloromethane, while nitro-substituted biphenyls require polar solvents like chloroform .
- Thermal Stability : Longer alkyl chains (C₁₄) enhance thermal stability in liquid crystalline phases compared to shorter chains (C₈) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
